1-Cyclohexyl-2-phenylpropan-1-one
Description
Contextual Significance within Ketone Synthesis and Chiral Molecule Development
The synthesis of ketones containing a chiral center at the α-position is a fundamental challenge in organic chemistry. ekb.eg The biological activity of many pharmaceutical compounds is dependent on the specific three-dimensional arrangement of atoms, meaning that only one of a pair of enantiomers may be effective, while the other could be inactive or even detrimental. ekb.eg Consequently, the development of methods for asymmetric synthesis, which produce a single enantiomer in high purity, is of paramount importance.
The primary strategy for constructing the chiral center in molecules like 1-Cyclohexyl-2-phenylpropan-1-one is the asymmetric α-alkylation of a ketone enolate. nih.gov This involves the reaction of a pre-formed enolate of a ketone (in this case, cyclohexyl propanone or a related precursor) with an alkylating agent (such as a benzyl (B1604629) halide). Achieving high enantioselectivity in this process is difficult and has been the subject of extensive research. nih.gov
Several catalytic strategies have been developed to control the stereochemical outcome of α-alkylation reactions. These include the use of chiral catalysts that temporarily interact with the reactants to guide the approach of the electrophile to one face of the enolate. Both transition-metal catalysts and purely organic molecules (organocatalysts) have been successfully employed. nih.govorganic-chemistry.org For instance, palladium-catalyzed asymmetric alkylation of ketone enolates has been demonstrated as a powerful tool. acs.org Similarly, recent advancements have seen the use of nickel catalysts for the enantioselective α-alkylation of ketones with unactivated alkyl halides, broadening the scope of possible transformations. organic-chemistry.org
The table below summarizes representative findings in the field of asymmetric α-alkylation of ketones, highlighting the diversity of approaches used to synthesize chiral ketones.
| Catalyst System | Ketone Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Pd(TFA)₂ / (S)-tBu-Pyrox | Acyclic α-alkoxy aryl ketones | Allyl acetate | 85-98 | 80-96 | nih.gov |
| Ni(cod)₂ / Chiral Bimetallic Ligand | Acyclic aryl ketones | Unactivated alkyl iodides | 70-98 | 80-95 | organic-chemistry.org |
| Cr/salen Complex | Acyclic tributyltin enolates | Alkyl halides (with functional groups) | 65-90 | 85-97 | nih.gov |
| Iridium / Phosphoramidite Ligand | Cyclic ketone enolates | Allylic carbonates | High | >90 | nih.gov |
| Chiral Phosphoric Acid | Cyclic ketones | Alcohols | 40-60 (acyclic) | 90-99 | nih.gov |
This table presents generalized data from various sources to illustrate the scope of the methods.
Historical Trajectories of Related Ketonic Structures and Their Synthetic Challenges
The synthesis of aryl ketones has a rich history, dating back to the discovery of the Friedel-Crafts reaction in 1877. nih.govwikipedia.orgnih.gov Friedel-Crafts acylation, the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride, became a foundational method for preparing these compounds. sigmaaldrich.comrsc.org This reaction is highly effective for producing simple aryl ketones and is still used in industrial processes. nih.gov
However, classical methods like the Friedel-Crafts acylation have significant limitations. A primary drawback is their inability to control stereochemistry when forming new chiral centers. For a molecule like this compound, a direct Friedel-Crafts approach is not feasible for establishing the α-chiral center stereoselectively. Furthermore, the reaction conditions are often harsh and require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it. wikipedia.org
The evolution of synthetic chemistry has led to the development of more refined methods to overcome these challenges. The strategy of forming a ketone enolate and subsequently alkylating it provided a more controlled approach to forming α-substituted ketones. nih.gov The initial challenge with this method was controlling the regioselectivity of enolate formation in unsymmetrical ketones and preventing multiple alkylations. nih.govquimicaorganica.org
The modern era of ketone synthesis focuses heavily on solving the ultimate challenge: stereoselectivity. The development of catalytic asymmetric methods represents the frontier of this field. nih.govuwo.ca Despite significant progress, achieving high levels of enantioselectivity for a broad range of acyclic ketone substrates remains a formidable task. nih.gov The conformational flexibility of acyclic ketone enolates makes it more difficult for a chiral catalyst to effectively differentiate between the two faces of the nucleophile, a problem less pronounced in more rigid cyclic systems. nih.gov
The following table illustrates the historical progression of synthetic methods for preparing ketones, emphasizing the shift towards greater control and efficiency.
| Era / Method | Description | Key Features & Advantages | Challenges & Limitations |
| Classical (late 19th C.) | Friedel-Crafts Acylation | Forms C-C bond to an aromatic ring, good for simple aryl ketones. wikipedia.orgsigmaaldrich.com | Harsh conditions, stoichiometric catalyst, no stereocontrol, risk of rearrangements. wikipedia.org |
| Mid 20th C. | Grignard Reagent Addition | Reaction of organometallic reagents (Grignard) with nitriles or acid chlorides followed by hydrolysis. | Versatile for many ketone types. |
| Late 20th C. | Enolate Alkylation | Two-step process involving deprotonation to form an enolate, followed by reaction with an electrophile. nih.govquimicaorganica.org | More controlled than Friedel-Crafts, allows for regiochemical control (kinetic vs. thermodynamic enolates). quimicaorganica.org |
| Modern (21st C.) | Catalytic Asymmetric Alkylation | Use of chiral transition-metal or organocatalysts to induce enantioselectivity in the alkylation of enolates or their equivalents. nih.govorganic-chemistry.org | High enantioselectivity possible, catalytic quantities of chiral material needed. |
Structure
3D Structure
Properties
CAS No. |
117269-69-9 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H20O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |
InChI Key |
GUAOVBWWMVLETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Cyclohexyl 2 Phenylpropan 1 One
Established Retrosynthetic Analyses and Precursor Chemistry
Retrosynthetic analysis is a powerful tool for devising synthetic routes. By conceptually breaking down the target molecule into simpler, commercially available precursors, chemists can design practical and efficient syntheses.
A primary retrosynthetic disconnection for 1-Cyclohexyl-2-phenylpropan-1-one involves cleaving the carbon-carbon bond between the carbonyl group and the α-phenyl-substituted carbon. This leads to two key synthons: a cyclohexyl acyl cation and a 1-phenylethyl anion. These synthons, in turn, can be derived from stable and readily available chemical feedstocks.
Utilization of Cyclohexanecarbaldehyde and 2-Phenylpropanoic Acid as Key Feedstocks
A plausible synthetic strategy involves the coupling of an aldehyde and a carboxylic acid. In this context, cyclohexanecarbaldehyde and 2-phenylpropanoic acid serve as logical precursors to this compound. This approach is rooted in modern cross-coupling methodologies that enable the formation of ketones from such starting materials.
One potential pathway is a decarboxylative cross-coupling reaction. wikipedia.org In this type of reaction, the carboxylic acid undergoes decarboxylation to form a nucleophilic intermediate, which then couples with an electrophilic partner derived from the aldehyde. The direct use of carboxylic acids is advantageous as they are often more stable and easier to handle than the corresponding organometallic reagents. wikipedia.org
Recent advancements have demonstrated the feasibility of nickel/photoredox-catalyzed decarboxylative cross-acyl coupling reactions between carboxylic acids and aldehydes. nih.gov These methods offer a direct route to unsymmetrical ketones with good functional group compatibility. nih.gov The reaction typically involves the generation of an alkyl radical from the carboxylic acid and an acyl radical from the aldehyde, which are then chemoselectively coupled by a nickel catalyst. nih.gov
Investigation of Alternative Aldehyde and Carboxylic Acid Precursors
The flexibility of modern synthetic methods allows for the exploration of various aldehyde and carboxylic acid precursors. The choice of precursors can be guided by factors such as commercial availability, cost, and the presence of other functional groups.
For instance, instead of cyclohexanecarbaldehyde, other cyclohexyl-containing aldehydes could be considered, although cyclohexanecarbaldehyde is the most direct precursor. Similarly, derivatives of 2-phenylpropanoic acid could be employed. The compatibility of the reaction with a range of functional groups is a key advantage of many modern catalytic systems. For example, methods have been developed that tolerate aryl bromides and other functional groups on the carboxylic acid component.
Advanced Enantioselective Synthesis of this compound
Creating the chiral center at the α-position of the ketone with high enantioselectivity is a significant challenge. Advanced catalytic methods, particularly those leveraging metallaphotoredox catalysis, have emerged as powerful tools for achieving this transformation.
Catalytic Asymmetric Alkyl-Acyl Radical Cross-Coupling Methodologies
The enantioselective synthesis of chiral ketones can be achieved through catalytic asymmetric alkyl-acyl radical cross-coupling. These methods involve the generation of radical intermediates that are then coupled in an enantioselective fashion by a chiral catalyst.
Metallaphotoredox catalysis has revolutionized the field of organic synthesis by enabling the formation of challenging chemical bonds under mild conditions. acs.org This dual catalytic system combines a photoredox catalyst, which generates radical intermediates upon visible light irradiation, with a transition metal catalyst that controls the bond-forming step. nih.gov
In the context of synthesizing chiral ketones, a photocatalyst can be used to generate an alkyl radical from a suitable precursor, such as a carboxylic acid. This radical is then intercepted by a chiral nickel complex, which facilitates the enantioselective coupling with an acyl partner. This approach has been successfully applied to the synthesis of a variety of chiral ketones.
The combination of an iridium-based photocatalyst and a nickel-based cross-coupling catalyst is a hallmark of modern metallaphotoredox catalysis.
The iridium complex, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 , serves as a potent photoredox catalyst. orgsyn.org Upon absorption of visible light, it can initiate single-electron transfer processes to generate the required radical intermediates from the precursors. researchgate.net Its high redox potentials and long-lived excited state make it suitable for a wide range of transformations. orgsyn.org
Ligand Design and Chiral Induction with Systems such as (S)-L1 and Bis(oxazoline) Ligands
The successful asymmetric synthesis of α-chiral ketones like this compound is critically dependent on the design of the chiral ligand. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Among the most successful classes of ligands for such transformations are C₂-symmetric bis(oxazoline) ligands and related systems.
Bis(oxazoline) Ligands:
Bis(oxazoline) (BOX) ligands are a class of privileged C₂-symmetric ligands that have been extensively used in asymmetric catalysis. acs.org Their popularity stems from their modular synthesis, which allows for fine-tuning of their steric and electronic properties. researchgate.net They are typically synthesized from readily available chiral amino alcohols. In the context of synthesizing α-arylated ketones, BOX ligands, in combination with metal precursors like zinc(II), have proven effective.
For instance, a notable development is the use of a chiral aza-bis(oxazoline)-Zn(II) complex in an asymmetric retro-Claisen reaction to produce α-arylated ketones. rawdatalibrary.netnih.gov This reaction proceeds through a sequence of conjugate addition, arylation, and a hemiketal anion-initiated C-C bond cleavage, followed by an enantioselective protonation of the resulting enolate. rawdatalibrary.netnih.gov This method has successfully yielded a variety of functionalized α-arylated ketones bearing a tertiary stereocenter with high enantioselectivities. rawdatalibrary.netnih.gov
A representative transformation showcasing the utility of bis(oxazoline) type ligands in achieving high enantioselectivity in the α-arylation of ketones is presented in the table below. While this example does not depict the synthesis of this compound, it illustrates the potential of this ligand class for such transformations.
Table 1: Asymmetric Retro-Claisen Reaction for the Synthesis of α-Arylated Ketones using a Chiral Aza-Bis(oxazoline)-Zn(II) Complex rawdatalibrary.netnih.gov
| Entry | β-Diketone Substrate | Quinone | Product | Yield (%) | ee (%) |
| 1 | 2-Acetylcyclohexanone | Benzoquinone | 2-(2,5-Dihydroxyphenyl)-2-methylcyclohexan-1-one | 95 | 96 |
| 2 | 2-Propionylcyclohexanone | Benzoquinone | 2-(2,5-Dihydroxyphenyl)-2-ethylcyclohexan-1-one | 92 | 94 |
(S)-L1 Ligand Systems:
The designation "(S)-L1" is a generic label for a chiral ligand and does not refer to a universally recognized, specific structure without further context. However, the principles of ligand design extend to a wide variety of chiral scaffolds. The ideal ligand, whether a bis(oxazoline) derivative or another structural type, must form a stable complex with the metal catalyst that is both reactive and highly stereodiscriminating. The "(S)" designation indicates that the stereochemistry of the ligand is derived from an (S)-configured chiral precursor, which in turn dictates the absolute configuration of the product.
Stereochemical Control and Enantiomeric Excess Optimization
Achieving high levels of stereochemical control is the central challenge in the synthesis of chiral molecules like this compound. This involves controlling both the diastereoselectivity and enantioselectivity of the key bond-forming step.
Diastereoselective and Enantioselective Approaches
The synthesis of this compound requires the creation of a single stereocenter. Therefore, the primary focus is on enantioselective approaches. A plausible and highly attractive method is the enantioselective α-arylation of the prochiral ketone, 1-cyclohexylpropan-1-one.
This transformation can be achieved using various catalytic systems. For example, a novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides has been developed for the arylation of silyl (B83357) enol ethers to access enolizable α-arylated ketones. nih.gov This method has shown good yields and enantiomeric excesses up to 95% for noncyclic ketones, which is a significant advancement as these substrates are often more challenging than cyclic ones. nih.gov
The table below presents data from a study on the enantioselective α-arylation of noncyclic ketone silyl enol ethers, which serves as a good model for the potential synthesis of this compound.
Table 2: Enantioselective α-Arylation of Acyclic Ketone Silyl Enol Ethers nih.gov
| Entry | Silyl Enol Ether | Diaryliodonium Salt | Ligand | Product | Yield (%) | er |
| 1 | 1-(tert-Butyldimethylsilyloxy)prop-1-ene | Diphenyliodonium triflate | (R)-BINAP dioxide | 1-Phenylpropan-1-one | 72 | 74:26 |
| 2 | 1-(tert-Butyldimethylsilyloxy)but-1-ene | Diphenyliodonium triflate | (R)-MeO-BIPHEP dioxide | 1-Phenylbutan-1-one | 85 | 90:10 |
The optimization of enantiomeric excess (ee) is a multi-parameter problem that involves screening different ligands, metal precursors, solvents, temperatures, and additives. For instance, in the enantioselective alkylation of cyclic ketones using a chiral lithium amide, the presence of lithium bromide was found to be crucial for achieving high enantioselectivity. rsc.org
Mechanistic Aspects of Chirality Transfer
The transfer of chirality from the catalyst to the product is a complex process that depends on the specific reaction mechanism. In metal-catalyzed asymmetric α-functionalization of ketones, the key step is the enantioselective formation of the carbon-carbon bond.
In the case of the aza-bis(oxazoline)-Zn(II) catalyzed retro-Claisen reaction, the proposed mechanism involves the coordination of the β-diketone to the chiral zinc complex. rawdatalibrary.netnih.gov This is followed by a Michael addition to the quinone and subsequent arylation. The stereochemistry is controlled during the final enantioselective protonation of the enolate intermediate by the chiral catalyst. rawdatalibrary.netnih.gov The rigid C₂-symmetric structure of the bis(oxazoline) ligand creates a well-defined chiral pocket around the metal center, which effectively shields one face of the enolate, leading to preferential protonation from the less hindered side.
For the copper(I)-catalyzed α-arylation of silyl enol ethers, the mechanism is thought to involve the formation of a chiral copper(I)-enolate intermediate. The chiral bis(phosphine) dioxide ligand imposes a specific geometry on this intermediate, which then undergoes reaction with the diaryliodonium salt. The facial selectivity of this reaction is determined by the steric and electronic interactions between the substrate and the chiral ligand framework. The ligand's structure dictates how the enolate and the arylating agent are oriented within the coordination sphere of the metal, thereby controlling the stereochemical outcome of the C-C bond formation.
In general, the mechanistic understanding of chirality transfer relies on the principle of creating a transient, diastereomeric relationship between the substrate and the chiral catalyst. The difference in the activation energies for the pathways leading to the two possible enantiomers of the product determines the enantiomeric excess of the reaction.
Mechanistic Studies and Reaction Kinetics of 1 Cyclohexyl 2 Phenylpropan 1 One Formation
Detailed Reaction Mechanisms for Alkyl-Acyl Radical Cross-Coupling
The formation of 1-cyclohexyl-2-phenylpropan-1-one via an alkyl-acyl radical cross-coupling reaction typically involves the strategic generation of a cyclohexanecarbonyl (acyl) radical and a 1-phenylethyl (alkyl) radical, followed by their selective combination. Nickel-catalyzed and photoredox-catalyzed methods have emerged as prominent strategies for facilitating this transformation.
Radical Generation and Propagation Pathways
The generation of the requisite acyl and alkyl radicals can be achieved from readily available starting materials. For the synthesis of this compound, suitable precursors would be a derivative of cyclohexanecarboxylic acid and a precursor to the 1-phenylethyl radical, such as (1-bromoethyl)benzene (B1216412).
Acyl Radical Generation: Cyclohexanecarboxylic acid can be converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. These esters can undergo single-electron reduction, often facilitated by a photocatalyst or an electrochemically generated low-valent nickel species, to form a radical anion. This intermediate then fragments, releasing carbon dioxide and the desired cyclohexanecarbonyl radical.
Alkyl Radical Generation: The 1-phenylethyl radical is typically generated from an alkyl halide, like (1-bromoethyl)benzene. This process can occur via a halogen atom transfer (XAT) from a low-valent nickel complex, such as a Ni(I) species, or through a photoredox cycle where an excited photocatalyst directly reduces the alkyl halide. mdpi.comoaepublish.com
The propagation of the reaction then proceeds through a catalytic cycle where the generated radicals are brought together to form the final product.
Intermediates and Transition States in Catalytic Cycles
A plausible catalytic cycle for the nickel-photoredox catalyzed formation of this compound is depicted below, drawing on established mechanisms for similar cross-coupling reactions. mdpi.comnih.gov
Generation of Ni(0): The cycle often begins with a Ni(II) precatalyst which is reduced to the active Ni(0) species by a suitable reductant or through a photoredox-mediated process.
Oxidative Addition or Radical Capture: The Ni(0) complex can react with the (1-bromoethyl)benzene via oxidative addition to form a Ni(II)-alkyl intermediate. Alternatively, and often favored in photoredox systems, the 1-phenylethyl radical, generated separately, can be captured by the Ni(0) species to form a Ni(I)-alkyl complex. mdpi.com
Acyl Radical Generation and Capture: Concurrently, the cyclohexanecarbonyl radical is generated from its precursor. This acyl radical is then trapped by the nickel-alkyl intermediate. If the intermediate is Ni(II)-alkyl, this would form a Ni(III) species. If it is a Ni(I)-alkyl, the capture of the acyl radical would lead to a Ni(II)-acyl-alkyl complex.
Reductive Elimination: The key C-C bond-forming step is the reductive elimination from the high-valent nickel intermediate (e.g., Ni(III) or Ni(II)). This step yields the final product, this compound, and regenerates a lower-valent nickel species (e.g., Ni(I) or Ni(0)) which can re-enter the catalytic cycle. acs.orgresearchgate.netnih.gov
The transition states for these elementary steps involve complex geometries where the ligands on the nickel center play a crucial role in controlling reactivity and selectivity. For instance, bidentate and tridentate nitrogen-based ligands like bipyridine (bpy) and its derivatives are commonly employed to stabilize the various nickel oxidation states and facilitate the desired reaction pathway. nih.govnih.gov
Kinetic Analysis of Synthetic Transformations
Determination of Rate-Limiting Steps
In many nickel-catalyzed cross-coupling reactions involving radical intermediates, the rate-limiting step can vary depending on the specific substrates, catalyst system, and reaction conditions.
Radical Generation: The formation of either the alkyl or acyl radical can be the slowest step, particularly if it involves a challenging bond cleavage.
Oxidative Addition: In cycles that proceed via oxidative addition of the alkyl halide to Ni(0), this step can be rate-determining. Computational studies on similar systems have shown that the energy barrier for oxidative addition can be significant. mdpi.com
Reductive Elimination: The final bond-forming step, reductive elimination from the Ni(III) or Ni(II) intermediate, can also be the rate-limiting step. The stability of this high-valent intermediate and the steric and electronic properties of the coupled fragments influence the barrier for this step. acs.orgresearchgate.netnih.gov
Kinetic studies on the capture of alkyl radicals by nickel(II)-aryl complexes have shown this step to be very fast, with rate constants on the order of 10⁶ to 10⁷ M⁻¹s⁻¹. nih.gov This suggests that radical capture itself is unlikely to be the rate-limiting step.
Kinetic Data for Analogous Radical Capture
| Radical Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| Primary Alkyl Radical | ~10⁷ | 7.0 - 7.5 |
| Secondary Alkyl Radical | ~10⁶ | 8.7 - 9.2 |
Data based on studies of radical capture by nickel-aryl complexes. nih.gov
Influence of Catalytic Cycle Components on Reaction Rates
The rate of formation of this compound is significantly influenced by the various components of the catalytic system.
Nickel Catalyst and Ligand: The choice of nickel precursor and, more importantly, the ligand, has a profound effect on the reaction rate and efficiency. Ligands influence the solubility, stability, and redox potentials of the nickel species in the catalytic cycle. Sterically bulky ligands can hinder substrate coordination, while electronically donating or accepting ligands can modulate the reactivity of the nickel center. N-chelating ligands are often preferred in radical cross-couplings as they can stabilize the open-shell nickel intermediates. nih.govnih.gov
Photocatalyst/Reductant: In photoredox-catalyzed systems, the quantum yield and redox potential of the photocatalyst are critical. The rate of radical generation is directly linked to the efficiency of the photocatalyst in absorbing light and promoting the necessary single-electron transfer events.
Radical Precursors: The nature of the radical precursors, such as the leaving group on the alkyl halide or the redox-active group on the carboxylic acid derivative, will affect the rate of radical generation.
Solvent and Additives: The solvent can influence the rates of the catalytic steps by affecting the solubility of the reactants and catalyst, as well as by coordinating to the metal center. Additives can also play a crucial role; for instance, a Lewis acid might be used to activate a redox-active ester.
Spectroscopic Characterization and Structural Elucidation of 1 Cyclohexyl 2 Phenylpropan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignment
¹H NMR spectroscopy would be instrumental in determining the number of distinct proton environments, their connectivity through spin-spin coupling, and potentially the stereochemical arrangement of the molecule.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Phenyl-H | 7.20-7.40 | Multiplet | - |
| CH (benzylic) | 3.6-4.0 | Quartet | ~7.0 |
| CH (cyclohexyl, adjacent to C=O) | 2.5-2.9 | Multiplet | - |
| CH₃ | 1.3-1.5 | Doublet | ~7.0 |
| Cyclohexyl-H (other) | 1.0-1.9 | Multiplet | - |
Note: These are predicted values and may differ from experimental results.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule, which is essential for elucidating the complete carbon skeleton.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 205-215 |
| Phenyl-C (quaternary) | 135-145 |
| Phenyl-C (CH) | 125-130 |
| CH (benzylic) | 45-55 |
| CH (cyclohexyl, adjacent to C=O) | 50-60 |
| Cyclohexyl-C | 25-35 |
| CH₃ | 15-25 |
Note: These are predicted values and may differ from experimental results.
Vibrational and Mass Spectrometric Techniques
These techniques provide information on the functional groups present and the precise molecular weight of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule.
Predicted FT-IR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | 1705-1725 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
Note: These are predicted values and may differ from experimental results.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Cyclohexyl-2-phenylpropan-1-one (C₁₅H₂₀O), the expected exact mass would be a key confirmatory data point.
Chromatographic Methods for Purity and Enantiomeric Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers if the molecule is chiral. As this compound possesses a stereocenter at the benzylic position, it can exist as a pair of enantiomers.
Standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to determine the purity of a synthesized sample. For the separation of enantiomers, chiral chromatography, either chiral HPLC or chiral GC, would be necessary. This would involve the use of a chiral stationary phase capable of differentiating between the two enantiomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of a chiral compound is crucial for understanding its stereochemical properties and for quality control in asymmetric synthesis. High-Performance Liquid Chromatography, particularly chiral HPLC, is a primary method for separating enantiomers and quantifying their relative amounts. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For a ketone like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can offer a range of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are key to chiral recognition. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.
While specific experimental data for the chiral HPLC separation of this compound is not extensively detailed in publicly available literature, the general approach would involve screening various polysaccharide-based chiral columns and mobile phase compositions to find the optimal conditions. The enantiomeric excess would then be calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Table 1: Illustrative HPLC Conditions for Enantiomeric Excess Determination
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: The conditions in Table 1 are illustrative and represent a typical starting point for method development for a compound like this compound. Actual conditions would require experimental optimization.
Preparative and Analytical Column Chromatography for Purification and Isolation
Column chromatography is a fundamental technique for the purification and isolation of chemical compounds from reaction mixtures or natural sources. It operates on the principle of differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. For this compound, this method can be applied on both an analytical and a preparative scale.
Analytical Column Chromatography
On an analytical scale, the primary goal is to separate and identify the components of a mixture. A small amount of the sample is injected onto a column with a small internal diameter. The separation is optimized to achieve high resolution, allowing for the identification of the desired product and any impurities. For a moderately polar compound like this compound, a normal-phase setup with a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used.
Preparative Column Chromatography
The objective of preparative chromatography is to isolate a larger quantity of a pure compound. researchgate.net This is achieved by scaling up the conditions from an optimized analytical separation. nih.gov This involves using a larger column, a higher flow rate, and injecting a larger sample volume. researchgate.netnih.gov The aim is to maximize the throughput while maintaining sufficient resolution to separate the target compound from impurities. researchgate.net The fractions containing the purified this compound are collected as they elute from the column. The purity of the collected fractions is then typically verified by an analytical technique such as analytical HPLC or gas chromatography.
Detailed protocols for the preparative and analytical column chromatography of this compound are not widely documented. However, the general principles of chromatography would be applied, starting with method development on an analytical scale before scaling up for preparative isolation.
Table 2: General Parameters for Chromatographic Purification
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 40-63 µm) | Silica Gel (e.g., 40-63 µm) |
| Column I.D. | 4.6 mm | >20 mm |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Hexane/Ethyl Acetate Gradient |
| Sample Load | Micrograms to Milligrams | Milligrams to Grams |
| Flow Rate | ~1 mL/min | Scaled up based on column diameter |
| Detection | UV/TLC | UV/TLC/Fraction Collection |
Note: The parameters in Table 2 are generalized for the purification of a moderately polar organic compound and would need to be specifically optimized for this compound.
Theoretical and Computational Chemistry of 1 Cyclohexyl 2 Phenylpropan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. Such studies provide insights into the distribution of electrons and the energetic landscape of chemical reactions.
Density Functional Theory (DFT) Studies on Ground and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 1-Cyclohexyl-2-phenylpropan-1-one, DFT studies would be invaluable for determining the geometry of its most stable form (the ground state) and the structures of any high-energy transition states it might pass through during chemical reactions. These calculations could reveal crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. However, specific DFT studies on the ground and transition states of this compound are not present in the current body of scientific literature.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The reactivity of a molecule can often be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. libretexts.org Reactivity indices, such as electronegativity, hardness, and softness, can be derived from these orbital energies to quantify a molecule's chemical behavior. At present, there are no published analyses of the frontier molecular orbitals or reactivity indices for this compound.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations offer a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with their environment.
Conformational Analysis and Energy Landscapes
Due to the presence of flexible single bonds, this compound can exist in various three-dimensional arrangements known as conformations. Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com This analysis helps to identify the most stable, low-energy conformations that the molecule is most likely to adopt. An energy landscape can be mapped to visualize the energy of the molecule as a function of its geometry, highlighting the energy barriers between different conformations. Such a study would be critical for understanding the physical and biological properties of this compound, but specific conformational analyses and energy landscapes for this compound have not been documented.
Computational Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum or the chemical shifts expected in a nuclear magnetic resonance (NMR) spectrum. These predictions are valuable for interpreting experimental spectra and ensuring the correct identification of a compound. To date, no computational predictions of the spectroscopic parameters for this compound have been reported in scientific publications.
Chemical Transformations and Derivatization Strategies of 1 Cyclohexyl 2 Phenylpropan 1 One
Functional Group Interconversions and Modalities
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me In the context of 1-Cyclohexyl-2-phenylpropan-1-one, the ketone carbonyl group is the most reactive site and can undergo several important transformations.
One of the most common reactions is the reduction of the ketone to a secondary alcohol, 1-Cyclohexyl-2-phenylpropan-1-ol. This can be achieved using various reducing agents. solubilityofthings.com For instance, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reagents for this transformation. solubilityofthings.com
Another potential transformation is the reductive amination of the ketone to form the corresponding amine. This reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ.
The ketone can also be a precursor for the formation of alkenes through reactions like the Wittig reaction. fiveable.me This would involve the reaction of this compound with a phosphorus ylide to form a new carbon-carbon double bond.
The following table summarizes some of the key functional group interconversions possible for this compound.
| Transformation | Reagents | Product |
| Reduction | NaBH₄, LiAlH₄ | 1-Cyclohexyl-2-phenylpropan-1-ol |
| Reductive Amination | NH₃/H₂, NaBH₃CN | 1-Cyclohexyl-2-phenylpropan-1-amine |
| Wittig Reaction | Ph₃P=CH₂ | 1-Cyclohexyl-1-methylene-2-phenylpropane |
Stereoselective Transformations of the Ketone Moiety
The reduction of the prochiral ketone in this compound to its corresponding alcohol creates a new chiral center. Controlling the stereochemistry of this transformation is of significant interest, particularly in the synthesis of enantiomerically pure compounds. nih.gov Biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov
While specific studies on the stereoselective reduction of this compound are not extensively documented, research on analogous ketones provides valuable insights. For instance, the asymmetric bioreduction of aromatic and heteroaromatic prochiral ketones has been successfully demonstrated using whole-cell biocatalysts such as Lactobacillus senmaizukei. tandfonline.com These biocatalytic systems often exhibit excellent enantioselectivity, producing one enantiomer of the alcohol in high excess. tandfonline.com
Another study highlighted the use of the bacterial strain Bacillus cereus TQ-2 for the biocatalytic reduction of prochiral ketones, demonstrating high activity and excellent anti-Prelog enantioselectivity. mdpi.com The use of whole cells as catalysts is advantageous as it avoids the need for enzyme purification and provides an endogenous cofactor regeneration system. mdpi.com
The table below illustrates the potential outcomes of stereoselective reduction of a prochiral ketone, based on findings from related studies.
| Biocatalyst | Substrate (Analogue) | Product | Enantiomeric Excess (ee) |
| Lactobacillus senmaizukei | Aromatic prochiral ketones | (R)- or (S)-alcohols | >99% |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | High |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties. These synthetic strategies can involve modifications to the cyclohexyl ring, the phenyl group, or the propanone backbone.
A patent describes the synthesis of various cyclohexyl phenyl ketone derivatives, which are useful as intermediates for the synthesis of benzodiazepine derivatives. google.com This highlights the potential of this compound as a building block in medicinal chemistry.
Another patent discloses the synthesis of 1-phenylpropanone compounds with modifications on the phenyl ring and the inclusion of a cyclic amine, for potential use as antitumoral agents. google.com
The synthesis of an analogue, 1-Cyclohexyl-3-phenylpropan-1-one , has also been reported. chemsynthesis.comnih.gov This compound differs in the position of the phenyl group along the alkyl chain. The synthesis of such analogues can be achieved by varying the starting materials in a convergent synthetic route.
Furthermore, derivatives can be synthesized by introducing substituents onto the phenyl or cyclohexyl rings. For example, Friedel-Crafts acylation of substituted benzenes with cyclohexylpropionyl chloride could yield a variety of phenyl-substituted analogues.
The table below lists some of the synthesized analogues and derivatives of this compound.
| Compound Name | Modification |
| 1-Cyclohexyl-3-phenylpropan-1-one | Isomeric analogue with altered phenyl group position |
| 1-(4-(heptyloxy)phenyl)-3-(4-methylpiperazin-1-yl)propan-1-one | Phenyl ring substitution and addition of a piperazine moiety |
| 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | Heterocyclic derivative |
Future Research Directions in 1 Cyclohexyl 2 Phenylpropan 1 One Chemistry
Development of More Sustainable and Efficient Synthetic Routes
Traditional methods for synthesizing aryl-alkyl ketones, such as Friedel-Crafts acylation, often involve stoichiometric amounts of Lewis acids and chlorinated solvents, raising environmental and safety concerns. Future research will likely prioritize the development of greener and more efficient synthetic pathways.
Key research objectives in this area include:
Catalytic Friedel-Crafts Reactions: Investigating heterogeneous catalysts or recyclable homogeneous catalysts to minimize waste and improve catalyst longevity.
Carbonylative Cross-Coupling Reactions: Optimizing conditions for carbonylative couplings of organometallic reagents with aryl halides or related compounds. This approach offers high atom economy. chemistryviews.org
Direct C-H Functionalization: Exploring the direct acylation of benzene (B151609) or related aromatic precursors with 2-phenylpropanoic acid derivatives, which would eliminate the need for pre-functionalized starting materials.
Biocatalysis: Investigating the use of enzymes or whole-cell systems to catalyze the formation of 1-Cyclohexyl-2-phenylpropan-1-one, offering high selectivity and mild reaction conditions.
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Friedel-Crafts | Reduced catalyst loading, potential for catalyst recycling. | Catalyst deactivation, requirement for activated aromatic substrates. |
| Carbonylative Coupling | High atom economy, broad substrate scope. | Use of toxic carbon monoxide gas, catalyst sensitivity. chemistryviews.org |
| Direct C-H Acylation | Step economy, reduced waste. | Regioselectivity control, harsh reaction conditions may be required. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild conditions. | Enzyme stability, substrate scope limitations, downstream processing. |
Exploration of Novel Catalytic Systems and Ligand Scaffolds
The discovery of new catalytic systems is crucial for improving the synthesis of this compound. Research in this domain will likely focus on both transition-metal catalysis and organocatalysis.
Future research directions include:
Earth-Abundant Metal Catalysts: Developing catalysts based on iron, copper, nickel, and cobalt as more sustainable alternatives to precious metals like palladium and rhodium. Nickel-catalyzed reductive coupling of alkyl halides with aryl acids is a promising avenue. rsc.org
Photoredox Catalysis: Utilizing visible light to drive the synthesis under mild conditions, potentially enabling novel reaction pathways.
Advanced Ligand Design: Synthesizing and screening novel ligand scaffolds to enhance the activity, selectivity, and stability of metal catalysts. This includes the development of chiral ligands for asymmetric synthesis.
Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid metal contamination in the final product.
Table 2 highlights potential novel catalytic systems for further investigation.
Table 2: Potential Novel Catalytic Systems for the Synthesis of this compound
| Catalytic System | Catalyst Type | Potential Reaction | Key Research Focus |
|---|---|---|---|
| Nickel Pincer Complexes | Transition Metal | Cross-coupling Reactions | Catalyst stability and turnover number. |
| Iridium Photocatalysts | Photoredox | C-H Functionalization | Substrate scope and reaction efficiency. |
| Chiral Phosphoric Acids | Organocatalyst | Asymmetric Friedel-Crafts | Enantioselectivity and catalyst loading. |
| N-Heterocyclic Carbenes | Organocatalyst | Umpolung Reactions | Generation of acyl anion equivalents. |
Integration of Machine Learning and Automation in Synthesis Design
The synergy of machine learning (ML) and laboratory automation is set to revolutionize chemical synthesis. springernature.comucla.edu For this compound, these technologies can accelerate the discovery and optimization of synthetic routes.
Key areas for future development are:
Retrosynthesis Prediction: Employing ML algorithms to propose novel and efficient retrosynthetic pathways.
Reaction Outcome Prediction: Using ML models to predict the yield and selectivity of reactions under different conditions, thus reducing the number of experiments needed.
Automated Reaction Optimization: Integrating ML algorithms with automated synthesis platforms to autonomously explore reaction parameters and identify optimal conditions. sigmaaldrich.com These platforms can perform entire synthesis processes, including purification. sigmaaldrich.com
Catalyst Discovery: Applying ML to design new catalysts and ligands with desired properties, accelerating the development cycle. mdpi.com
The workflow for integrating these technologies is outlined in Table 3.
Table 3: Workflow for a Machine Learning and Automation-Driven Synthesis Approach
| Step | Technology | Function | Desired Outcome |
|---|---|---|---|
| 1. Route Design | Retrosynthesis Software | Propose multiple synthetic pathways based on known chemical reactions. | A list of viable and novel synthetic routes. |
| 2. Reaction Prediction | Machine Learning Models | Predict the outcome (e.g., yield, byproducts) for each proposed reaction step. github.com | Prioritization of the most promising synthetic routes. |
| 3. Condition Optimization | Automated Synthesis Platform | Experimentally screen and optimize reaction conditions (e.g., temperature, concentration). | Identification of the optimal reaction parameters for maximum yield and purity. |
| 4. Catalyst Design | Computational Modeling & ML | Design and evaluate new catalysts in silico before experimental validation. mdpi.com | Discovery of more efficient and selective catalysts. |
Q & A
Q. What are the standard synthetic routes for 1-Cyclohexyl-2-phenylpropan-1-one, and how can intermediates be characterized?
The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, analogous ketones are synthesized by reacting substituted acetophenones with aldehydes under acidic or basic conditions . Characterization involves NMR (¹H/¹³C) to confirm regioselectivity and GC-MS for purity assessment. Crystallographic data (e.g., X-ray diffraction) can resolve structural ambiguities, as demonstrated in studies of similar cyclohexenone derivatives .
Q. How can researchers validate the purity and identity of this compound?
Purity is confirmed via HPLC with UV detection (λ ~250–300 nm for aromatic systems). Identity is validated through FTIR (C=O stretch ~1700 cm⁻¹), mass spectrometry (m/z matching molecular ion), and elemental analysis. For novel derivatives, single-crystal X-ray diffraction provides definitive structural proof, as seen in studies of hydroxy-substituted cyclohexenones .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in Claisen-Schmidt condensations?
Key parameters include:
- Catalyst selection : Acidic (e.g., HCl) vs. basic (e.g., NaOH) conditions, which influence enolate formation and regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.
- Temperature control : Moderate heating (60–80°C) balances kinetics and thermal decomposition risks. Methodological rigor requires full experimental replication details per guidelines in , including raw spectral data in supplementary materials .
Q. What computational methods are effective for predicting the reactivity or spectroscopic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic transitions (UV-Vis), vibrational modes (IR), and NMR chemical shifts. For example, InChIKey-derived structural data (e.g., IZLYGCPVHDOFAE for similar ketones ) can be used in computational modeling. Discrepancies between experimental and calculated NMR shifts may indicate solvation effects or conformational flexibility .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Contradictions often arise from:
- Stereochemical isomerism : Use NOESY NMR to distinguish cis/trans configurations.
- Polymorphism : X-ray crystallography identifies crystal packing effects on spectral properties .
- Impurity interference : Cross-validate via orthogonal methods (e.g., GC-MS vs. HPLC). Refer to ’s guidelines for transparent reporting of conflicting data .
Q. What strategies mitigate degradation of this compound under storage or experimental conditions?
- Storage : Argon atmosphere at –20°C to prevent oxidation.
- Light sensitivity : Use amber vials to block UV-induced degradation.
- pH stability : Avoid strongly acidic/basic conditions unless required for reactivity. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH) with periodic HPLC analysis .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, catalyst batch) per ’s experimental section requirements .
- Data transparency : Deposit raw spectral data (NMR, XRD) in public repositories like PubChem or CCDC, citing accession codes in publications .
- Contradiction management : Discuss alternative interpretations of conflicting data (e.g., tautomerism in IR spectra ) in the "Results and Discussion" section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
